molecular formula C12H9F3N4S B3334693 4-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile CAS No. 1001519-32-9

4-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile

Cat. No.: B3334693
CAS No.: 1001519-32-9
M. Wt: 298.29 g/mol
InChI Key: VSHSEVMTGLOVQR-UHFFFAOYSA-N
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Description

This compound features a nicotinonitrile backbone substituted with a trifluoromethyl group at position 6, a mercapto (-SH) group at position 2, and a 1,5-dimethylpyrazole moiety at position 4. Its structural complexity makes it a candidate for pharmaceutical and agrochemical applications, particularly in kinase inhibition or enzyme modulation .

Properties

IUPAC Name

4-(1,5-dimethylpyrazol-4-yl)-2-sulfanylidene-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N4S/c1-6-9(5-17-19(6)2)7-3-10(12(13,14)15)18-11(20)8(7)4-16/h3,5H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHSEVMTGLOVQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=C(C(=S)NC(=C2)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201116844
Record name 4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,2-dihydro-2-thioxo-6-(trifluoromethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201116844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001519-32-9
Record name 4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,2-dihydro-2-thioxo-6-(trifluoromethyl)-3-pyridinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001519-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,2-dihydro-2-thioxo-6-(trifluoromethyl)-3-pyridinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201116844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these steps to enhance yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .

Scientific Research Applications

4-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and its substituents can form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and similarities between the target compound and its analogs:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Functional Groups
Target Compound : 4-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile -CF₃ (6), -SH (2), 1,5-dimethylpyrazole (4) C₁₂H₁₀F₃N₅S 313.30 Nicotinonitrile, pyrazole, -SH
2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile -CF₃ (4), -Cl (2,6) C₇HCl₂F₃N₂ 240.99 Nicotinonitrile, chloro
6-(Difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile -CHF₂ (6), -SH (2), 1,5-dimethylpyrazole (4) C₁₂H₁₁F₂N₅S 295.31 Nicotinonitrile, pyrazole, -SH
4-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile -CF₃ (6), -SH (2), 1,3-dimethylpyrazole (4) C₁₂H₁₀F₃N₅S 313.30 Nicotinonitrile, pyrazole, -SH
Key Observations:

Trifluoromethyl vs.

Chloro vs. Mercapto Substitution : The chloro-substituted analog lacks hydrogen-bonding capacity, reducing its ability to interact with polar biological targets compared to the mercapto-containing compounds .

Pyrazole Isomerism : The 1,5-dimethylpyrazole group in the target compound may adopt a distinct conformation compared to the 1,3-dimethylpyrazole isomer , affecting steric interactions in molecular recognition.

Biological Activity

4-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile (CAS No. 1001519-32-9) is a compound of interest due to its potential biological activities. This article reviews the compound's chemical properties, biological activities, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.

The molecular formula of this compound is C12H9F3N4SC_{12}H_9F_3N_4S, with a molecular weight of 298.29 g/mol. Its structure includes a pyrazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC12H9F3N4SC_{12}H_9F_3N_4S
Molecular Weight298.29 g/mol
CAS Number1001519-32-9

Biological Activity Overview

Recent studies have indicated that compounds containing a pyrazole moiety exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific activities of 4-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile are summarized below.

Antimicrobial Activity

Research has demonstrated that this compound possesses significant antimicrobial properties against various bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria and certain fungal strains.

  • Minimum Inhibitory Concentration (MIC) values for selected strains:
    • Staphylococcus aureus: MIC = 15.625–62.5 μM
    • Enterococcus faecalis: MIC = 62.5–125 μM

The bactericidal mechanism appears to involve inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways .

Antibiofilm Activity

The compound exhibits moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA) and Staphylococcus epidermidis (SE). The Minimum Biofilm Inhibitory Concentration (MBIC) values are as follows:

Bacterial StrainMBIC (μg/mL)
MRSA62.216–124.432
SE31.108–62.216

These values suggest that the compound could be a promising candidate for developing treatments against biofilm-associated infections .

Anticancer Potential

Preliminary studies indicate that compounds with similar structures may inhibit specific cancer cell lines by targeting key signaling pathways involved in tumor growth and metastasis. While specific data on this compound's anticancer activity is limited, the presence of the pyrazole ring suggests potential efficacy based on analogous compounds .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, highlighting their therapeutic potential:

  • Study on Pyrazole Derivatives : A review published in Molecules highlighted various pyrazole derivatives with broad-spectrum antimicrobial activity, suggesting that modifications to the pyrazole structure can enhance efficacy against resistant strains .
  • Antibacterial Activity Assessment : A recent article reported that halogen-substituted pyrazoles exhibited significant antibacterial action, with selectivity towards Gram-positive bacteria . This aligns with findings related to our compound.
  • Biofilm Disruption : Another study indicated that certain pyrazole derivatives significantly reduced biofilm formation by Candida species, suggesting a broader application in antifungal treatments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile
Reactant of Route 2
4-(1,5-Dimethyl-1H-pyrazol-4-yl)-2-mercapto-6-(trifluoromethyl)nicotinonitrile

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